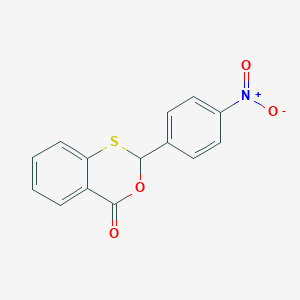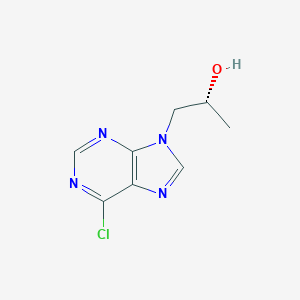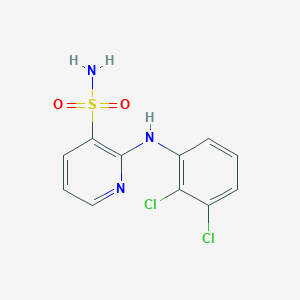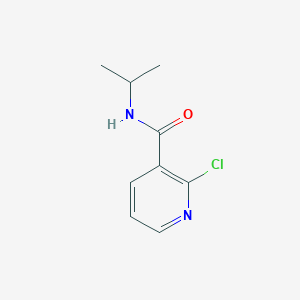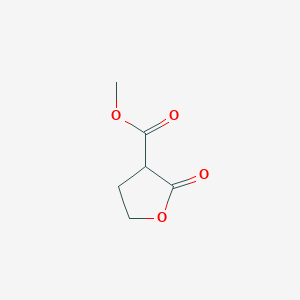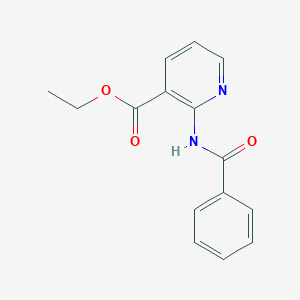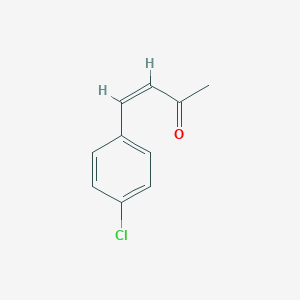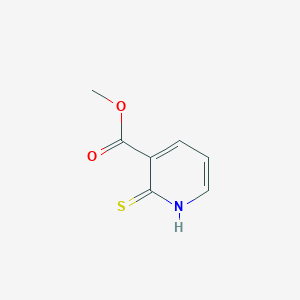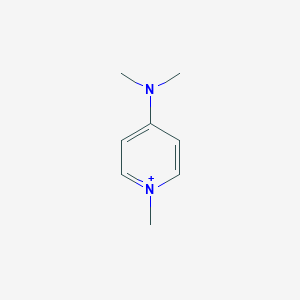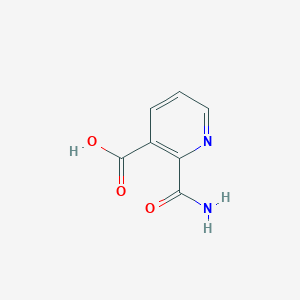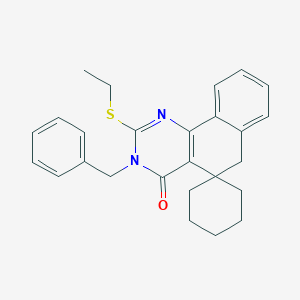
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-(phenylmethyl)- is a heterocyclic compound with a spirocyclic structure. It has been widely studied for its potential applications in medicinal chemistry due to its unique chemical properties. In
Mécanisme D'action
The mechanism of action of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-(phenylmethyl)- is not fully understood. However, it has been suggested that the compound exerts its biological effects by interacting with various cellular targets, including enzymes, receptors, and ion channels. The exact mechanism of action may vary depending on the specific biological activity being studied.
Effets Biochimiques Et Physiologiques
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-(phenylmethyl)- has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and modulate the immune system. The compound has also been shown to have neuroprotective effects, possibly through its ability to modulate ion channels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-(phenylmethyl)- in lab experiments include its unique spirocyclic structure, which may confer specific biological activity. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further investigation into its mechanism of action.
Orientations Futures
There are several future directions for research on Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-(phenylmethyl)-. One area of interest is the development of derivatives of this compound with improved biological activity and reduced toxicity. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its potential interactions with other cellular targets.
Méthodes De Synthèse
The synthesis of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-(phenylmethyl)- can be achieved through various methods. One of the most common methods is the reaction of 2-phenyl-N-(thiophen-2-ylmethyl)quinazolin-4-amine with cyclohexanone in the presence of a Lewis acid catalyst. The reaction proceeds through a spirocyclization process, resulting in the formation of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-(phenylmethyl)-.
Applications De Recherche Scientifique
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-(phenylmethyl)- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. The compound has also been investigated for its potential as a neuroprotective agent and as a modulator of the immune system.
Propriétés
Numéro CAS |
172984-44-0 |
|---|---|
Nom du produit |
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-(phenylmethyl)- |
Formule moléculaire |
C26H28N2OS |
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
3-benzyl-2-ethylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C26H28N2OS/c1-2-30-25-27-23-21-14-8-7-13-20(21)17-26(15-9-4-10-16-26)22(23)24(29)28(25)18-19-11-5-3-6-12-19/h3,5-8,11-14H,2,4,9-10,15-18H2,1H3 |
Clé InChI |
XTTOVWKHXAMCIZ-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
SMILES canonique |
CCSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
Autres numéros CAS |
172984-44-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



